2-Chloro-6-(pyrrolidin-1-yl)pyrazine
Overview
Description
“2-Chloro-6-(pyrrolidin-1-yl)pyrazine” is a heterocyclic organic compound with the molecular formula C8H10ClN3 . It has a molecular weight of 183.64 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(pyrrolidin-1-yl)pyrazine” is 1S/C8H10ClN3/c9-7-5-10-6-8 (11-7)12-3-1-2-4-12/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-Chloro-6-(pyrrolidin-1-yl)pyrazine” has a density of 1.475g/cm3 . The boiling point is 310.211°C at 760 mmHg . The compound is a powder at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
Synthesis of Condensed Pyrrolo[b]pyrazines : The chemical reactions involving 2,3-dichloro-5,6-dicyanopyrazine, which is structurally similar to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, have been explored for creating condensed pyrrolo[b]pyrazines. These reactions involve heating in pyridine, leading to intramolecular cyclization and the formation of new condensed compounds (Volovenko & Dubinina, 1999).
Creation of Iron(II) and Cobalt(II) Complexes : Research on the synthesis of various pyrazine and pyridine derivatives, including compounds structurally related to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, has led to the development of homoleptic iron(II) and cobalt(II) complexes. These complexes have been studied for their spin states and electrochemical properties, contributing significantly to the field of coordination chemistry (Cook, Tuna, & Halcrow, 2013).
Development of Pyrido[3,4-b]pyrazines : Investigations into the synthesis of 5-chloropyrido[3,4-b]pyrazines from compounds like 2-chloro-3,4-diaminopyridine have led to the formation of new pyrido[3,4-b]pyrazines. This process involves condensation reactions and has been critical in expanding the knowledge of heterocyclic chemistry (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003).
Metal-Free and Metal Catalyzed Amination : Research on pyrazine-based molecules, including the creation of dipyrrolopyrazine (DPP) derivatives, demonstrates significant advances in regio-selective amination reactions. These methods have been pivotal in synthesizing compounds for optoelectronic applications, showcasing the versatility of pyrazine derivatives in material science (Meti, Lee, Yang, & Gong, 2017).
Chemical Properties and Applications
Mechanism of Pyrazine Formation in Browning Reactions : A study investigating the formation of pyrroles, pyrazines, and pyridine derivatives during non-enzymic browning reactions has provided insights into the chemical mechanisms underlying these processes. This research contributes to understanding the flavor and aroma development in foods (Milić & Piletić, 1984).
- Investigation of Redox Properties in EMACs**: The study of redox properties in extended metal atom chains (EMACs) using pyrazine-modulated oligo-α-pyridylamido ligands has been a significant area of research. This includes understanding the impact of electron-withdrawing pyrazine rings on the oxidation and stability of the heptametal EMACs. Such studies are crucial for advancing the field of inorganic chemistry and materials science (Ismayilov, Wang, Lee, Chien, Jiang, Chiu, Yeh, & Peng, 2009).
- Synthesis of Heterocyclic Compounds : Research on nitrogen-containing compounds, including pyrazines, has highlighted their role as structural components in pharmaceuticals and agrochemicals. The synthesis and applications of these heterocyclic compounds, which share structural similarities with 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, are significant in the development of new drugs and agrochemicals (Higashio & Shoji, 2004).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-pyrrolidin-1-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMYNAAPKTUCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650347 | |
Record name | 2-Chloro-6-(pyrrolidin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(pyrrolidin-1-yl)pyrazine | |
CAS RN |
1000339-30-9 | |
Record name | 2-Chloro-6-(1-pyrrolidinyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(pyrrolidin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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